Diethyl 2-(4-fluorophenyl)malonate
Overview
Description
Diethyl 2-(4-fluorophenyl)malonate is an organic compound with the molecular formula C13H15FO4 and a molecular weight of 254.25 g/mol . It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-fluorophenyl group and two ethyl ester groups. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(4-fluorophenyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-fluorobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-fluorophenyl)malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted phenylacetic acids.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Substitution: Involves nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Hydrolysis: Produces 4-fluorophenylmalonic acid.
Decarboxylation: Yields 4-fluorophenylacetic acid.
Substitution: Forms various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Diethyl 2-(4-fluorophenyl)malonate is utilized in several scientific research areas:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: Used in the development of potential drug candidates due to its structural versatility.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 2-(4-fluorophenyl)malonate in chemical reactions involves the formation of reactive intermediates such as enolates and carbanions. These intermediates can undergo various transformations, including nucleophilic substitution and elimination reactions. The presence of the fluorine atom on the phenyl ring can influence the reactivity and stability of these intermediates, making the compound a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Lacks the 4-fluorophenyl group, making it less reactive in certain substitution reactions.
Diethyl 2-(perfluorophenyl)malonate: Contains a perfluorinated phenyl group, which significantly alters its chemical properties and reactivity
Uniqueness
Diethyl 2-(4-fluorophenyl)malonate is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in the synthesis of fluorinated organic compounds and in studies involving the effects of fluorine substitution on chemical reactivity .
Properties
IUPAC Name |
diethyl 2-(4-fluorophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPZGTQIXUSMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382193 | |
Record name | Diethyl 2-(4-fluorophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2965-90-4 | |
Record name | Diethyl 2-(4-fluorophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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